7-Methoxy-3-phenylcoumarin
Overview
Description
7-Methoxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of acidic catalysts. For this compound, the starting materials are 7-methoxyphenol and phenylacetic acid. The reaction is usually conducted under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 7-hydroxy-3-phenylcoumarin.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 7-Hydroxy-3-phenylcoumarin.
Reduction: Dihydro-7-methoxy-3-phenylcoumarin.
Substitution: 7-Amino-3-phenylcoumarin or 7-Thio-3-phenylcoumarin.
Scientific Research Applications
7-Methoxy-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an antifungal and antibacterial agent. Studies have shown its effectiveness against various microbial strains.
Medicine: Explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of optical brighteners and dyes. Its fluorescence properties make it suitable for use in textile and paper industries.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenylcoumarin varies depending on its application:
Antifungal and Antibacterial Activity: It disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Fluorescent Probe: It absorbs ultraviolet light and emits visible light, making it useful for detecting and quantifying biological molecules.
Comparison with Similar Compounds
7-Hydroxy-3-phenylcoumarin: Similar structure but with a hydroxyl group instead of a methoxy group. It has stronger antioxidant properties.
4-Methyl-7-methoxy-3-phenylcoumarin: Contains an additional methyl group, which enhances its lipophilicity and biological activity.
3-Phenylcoumarin: Lacks the methoxy group, making it less fluorescent but still biologically active.
Uniqueness: 7-Methoxy-3-phenylcoumarin stands out due to its strong fluorescence properties, making it highly valuable as a fluorescent probe in various scientific applications. Its methoxy group also contributes to its unique biological activities, differentiating it from other coumarin derivatives.
Properties
IUPAC Name |
7-methoxy-3-phenylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGYFJKFKFGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311377 | |
Record name | 7-Methoxy-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-22-8 | |
Record name | 7-Methoxy-3-phenylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 7-methoxy-3-phenylcoumarin and aurone epoxides?
A1: Research indicates that this compound can be formed during the fragmentation of 6-methoxyaurone epoxide. This occurs through a thermal rearrangement process, which also yields 7-methoxyflavonol. []
Q2: How is this compound synthesized?
A2: While the provided research [] focuses on the formation of this compound as a byproduct of 6-methoxyaurone epoxide fragmentation, a separate study details a dedicated synthesis method for this compound. [] Unfortunately, the abstract provided does not delve into the specifics of this synthesis method.
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